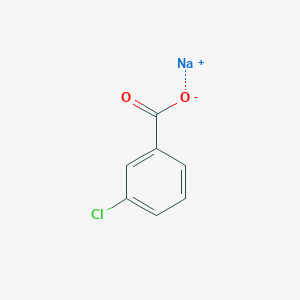

Sodium 3-chlorobenzoate

Descripción general

Descripción

Sodium 3-chlorobenzoate is an organic compound with the molecular formula C₇H₄ClNaO₂. It is the sodium salt of 3-chlorobenzoic acid and is commonly used in various chemical and industrial applications. This compound is characterized by the presence of a chlorine atom substituted at the meta position of the benzoate ring, which imparts unique chemical properties.

Mecanismo De Acción

Target of Action

Sodium 3-chlorobenzoate primarily targets certain bacteria, such as Rhodococcus opacus and Pseudomonas sp. . These bacteria have enzymes that can initiate the degradation of 3-chlorobenzoate .

Mode of Action

The compound’s interaction with its targets is initiated by the enzyme 3-chlorobenzoate 1,2-dioxygenase (3-CBA 1,2-DO), which is induced in the strains grown in the presence of 3-CBA . This enzyme has a wider substrate specificity than the benzoate 1,2-dioxygenase (1,2-BDO) of R. opacus strain 1CP .

Biochemical Pathways

The degradation of 3-chlorobenzoate (3-CBA) by these bacteria occurs via different pathways. In R. opacus 1CP, it occurs via the pathway of ortho-cleavage of 3-chlorocatechol . In R. opacus 6a, it occurs via the pathway of ortho-cleavage of 4-chlorocatechol .

Result of Action

The result of the action of this compound is the degradation of the compound into less harmful substances. For example, R. opacus 1CP cells degrade 3-CBA into 3-chloro- and 4-chlorocatechol (3-CCat and 4-CCat) .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the degradation of 3-CBA by R. opacus 1CP and 6a is influenced by the presence of 3-CBA in the environment . The degradation process is also influenced by the substrate specificity of the enzyme 3-CBA 1,2-DO .

Análisis Bioquímico

Biochemical Properties

Sodium 3-chlorobenzoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is metabolized via the chlorocatechol ortho-cleavage pathway, involving enzymes encoded by the cbe and tfd gene clusters .

Cellular Effects

The effects of this compound on cells are primarily related to its role in biochemical reactions. It influences cell function by interacting with specific enzymes and proteins, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is metabolized via the chlorocatechol ortho-cleavage pathway, suggesting that it binds to and activates enzymes encoded by the cbe and tfd gene clusters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the chlorocatechol ortho-cleavage metabolic pathway. It interacts with enzymes encoded by the cbe and tfd gene clusters, which could affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 3-chlorobenzoate can be synthesized through the neutralization of 3-chlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3-chlorobenzoic acid in water or an appropriate solvent, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the direct chlorination of sodium benzoate in the presence of a suitable catalyst. This process ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 3-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The benzoate ring can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form 3-chlorobenzyl alcohol or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of derivatives like 3-methoxybenzoate.

Oxidation: Formation of 3-chlorobenzoic acid.

Reduction: Formation of 3-chlorobenzyl alcohol.

Aplicaciones Científicas De Investigación

Sodium 3-chlorobenzoate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential effects on microbial growth and metabolism.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Sodium benzoate: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

Sodium 4-chlorobenzoate: Chlorine atom is in the para position, leading to different reactivity and properties.

Sodium 2-chlorobenzoate: Chlorine atom is in the ortho position, affecting its steric and electronic properties.

Uniqueness: Sodium 3-chlorobenzoate is unique due to the meta position of the chlorine atom, which influences its chemical reactivity and interactions. This positional isomerism allows for distinct applications and reactivity compared to its ortho and para counterparts.

Actividad Biológica

Sodium 3-chlorobenzoate (3CBA) is a chlorinated aromatic compound that has garnered attention due to its environmental persistence and potential toxicity. Understanding its biological activity is crucial for assessing its impact on ecosystems and developing bioremediation strategies. This article reviews the degradation mechanisms, microbial interactions, and physiological effects associated with this compound.

Chemical Structure and Properties

This compound is the sodium salt of 3-chlorobenzoic acid, characterized by a benzene ring substituted with a chlorine atom and a carboxylate group. Its chemical formula is CHClONa, and it exhibits properties typical of aromatic compounds, such as hydrophobicity and resistance to biodegradation.

Microbial Degradation Pathways

Microbial degradation of this compound is primarily facilitated by specific bacterial strains capable of utilizing this compound as a carbon source. The degradation pathways can be categorized into several mechanisms:

- Ortho-Cleavage Pathway : This pathway involves the conversion of 3CBA to catechol, which is further degraded through the ortho-cleavage pathway. Enzymes such as dioxygenases play a critical role in initiating this process .

- Meta-Cleavage Pathway : Some bacteria can utilize a meta-cleavage pathway, leading to the formation of intermediates like protocatechuate or gentisate .

- Anaerobic Degradation : Certain strains, such as Rhodopseudomonas palustris, have demonstrated the ability to degrade 3CBA under low-oxygen conditions, showcasing their metabolic flexibility .

Study on Rhodococcus opacus 1CP

A study investigating the microbial responses of Rhodococcus opacus 1CP revealed that this strain possesses a constitutive system for the transport of both benzoate and 3-chlorobenzoate. The study found that while the affinity for benzoate was higher, adaptation to one substrate did not hinder the utilization of the other. This suggests that multiple transport systems may exist within this bacterium for handling chlorinated compounds .

Isolation of Degrading Bacteria

In another study, six different Gram-negative bacteria capable of degrading 3CBA were isolated from soil samples. Genomic analyses indicated the presence of specific gene clusters involved in chlorocatechol degradation pathways. Notably, some strains were able to degrade concentrations as high as 5 mM within 20-28 hours, indicating significant metabolic potential .

Physiological Effects and Toxicity

The biological activity of this compound extends beyond microbial degradation; it also poses potential toxicity to various organisms:

- Toxicity Studies : Research indicates that exposure to this compound can induce oxidative stress in aquatic organisms, affecting their survival and reproduction rates. The compound's chlorinated structure contributes to its persistence in the environment, raising concerns about bioaccumulation .

- Genotoxicity : Some studies have suggested that chlorinated aromatic compounds may have genotoxic effects, although specific data on this compound remains limited. Further research is necessary to elucidate the extent of these effects on human health and ecosystems .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | CHClONa |

| Degradation Rate | Up to 5 mM in 20-28 hours |

| Microbial Strains Identified | Rhodococcus opacus, Rhodopseudomonas palustris, among others |

| Pathways Identified | Ortho-cleavage, Meta-cleavage |

| Potential Toxicity | Induces oxidative stress |

Propiedades

IUPAC Name |

sodium;3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXXBRYIMMSRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635393 | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17264-88-9 | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research mentions that halogenated aromatic compounds are generally more resistant to microbial degradation. Why is sodium 3-chlorobenzoate considered a challenging compound for microbial degradation?

A1: The presence of a chlorine atom on the aromatic ring of this compound increases its stability and resistance to degradation compared to non-halogenated counterparts like sodium benzoate. This is because the chlorine atom alters the electron distribution within the aromatic ring, making it less susceptible to enzymatic attack. Consequently, specific enzymes, such as 3-chlorobenzoate 1,2-dioxygenase, are required to initiate the breakdown of this compound. []

Q2: The study highlights the role of transport systems in the degradation of both sodium benzoate and this compound by Rhodococcus opacus 1CP. What are the key findings regarding the specificity and affinity of these transport systems?

A2: The research found that Rhodococcus opacus 1CP possesses a constitutive transport system capable of transporting both sodium benzoate and this compound into the cells. Interestingly, this system exhibits a higher affinity for sodium benzoate compared to this compound. This suggests that while the bacterium can transport both compounds, it might prioritize the uptake of the less chlorinated and more readily degradable sodium benzoate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.